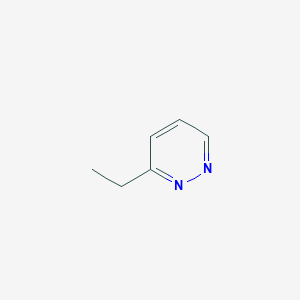

3-Ethylpyridazine

Description

Contextualization of Pyridazine (B1198779) Heterocycles in Modern Organic Chemistry

Pyridazine is a six-membered aromatic heterocyclic compound featuring two adjacent nitrogen atoms within the ring. wikipedia.org This arrangement of heteroatoms imparts a unique set of physicochemical properties that distinguishes pyridazine from its isomers, pyrimidine (B1678525) and pyrazine (B50134), as well as from its carbocyclic analog, benzene. wikipedia.org The two nitrogen atoms create an electron-deficient (π-deficient) aromatic system and a significant dipole moment, which influences the molecule's reactivity and intermolecular interactions. clockss.org

In modern organic chemistry, the pyridazine nucleus is recognized as a "privileged structure" or a key pharmacophore—a molecular framework that is often found in biologically active compounds. wikipedia.org Its ability to act as a hydrogen bond acceptor and to engage in dipole-dipole interactions makes it a valuable component in drug design for modulating target binding and physicochemical properties like solubility. clockss.org Consequently, the pyridazine scaffold is found in a number of herbicides and in several drugs with activities ranging from antibacterial to cardiovascular agents. wikipedia.org The synthesis of the pyridazine ring is a subject of ongoing research, with common methods including the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and inverse-electron-demand Diels-Alder reactions. wikipedia.orgorganic-chemistry.org

Academic Significance of Alkyl-Substituted Pyridazines

The academic and industrial significance of pyridazine derivatives is often realized through the strategic placement of various substituents on the core ring structure. The introduction of simple alkyl groups, such as the ethyl group in 3-Ethylpyridazine, is a fundamental strategy in medicinal chemistry and materials science. Alkyl substituents can profoundly influence a molecule's properties in several ways. They can enhance lipophilicity, which affects cell membrane permeability and solubility. Furthermore, the size and position of an alkyl group can provide steric bulk that influences the molecule's conformation and its binding affinity to biological targets.

Research into alkyl-substituted pyridazines is driven by the need to create libraries of diverse compounds for screening purposes. clockss.org Synthetic methodologies that allow for the regioselective introduction of carbon-based functional groups onto the pyridazine ring are of considerable interest. clockss.org Homolytic (radical-based) substitution reactions, for example, have been developed to introduce alkyl groups at specific positions on the pyridazine ring, providing access to building blocks that would otherwise be difficult to synthesize. clockss.org The study of simple derivatives like 3-methyl- and this compound helps to establish foundational structure-activity relationships and provides precursors for more complex molecular architectures. bldpharm.com

Historical Trajectories and Evolution of this compound Research

The history of pyridazine chemistry began in the late 19th century. The first synthesis of a pyridazine derivative was accomplished by Emil Fischer in 1886 during his investigations into the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent, unsubstituted pyridazine ring was synthesized later via the oxidation of benzocinnoline, followed by decarboxylation. wikipedia.org

Historically, the most common and direct method for preparing the pyridazine ring system has been the cyclization reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine. sphinxsai.comchemtube3d.com The exploration of simple alkyl-substituted pyridazines like this compound would have been a natural progression from these early syntheses, aimed at understanding the fundamental chemistry and properties of this heterocyclic system. While dedicated research on this compound itself is not extensive, its existence is noted in chemical catalogs and patents, indicating its role as a synthetic building block or a reference compound. lookchem.comgoogle.com

The evolution of pyridazine research has led to more sophisticated synthetic methods. In recent decades, transition metal-catalyzed cross-coupling reactions and advanced cycloaddition strategies, such as the reaction of tetrazines with alkynes, have become powerful tools for constructing highly functionalized pyridazine derivatives. rsc.org These modern methods represent a significant advancement from the classical condensation reactions and have broadened the scope of accessible pyridazine structures for contemporary chemical research.

Data for this compound

| Property | Value | Source(s) |

| CAS Number | 28200-51-3 | lookchem.com, bldpharm.com, , chemicalbook.com |

| Molecular Formula | C₆H₈N₂ | lookchem.com, , chemicalbook.com |

| Molecular Weight | 108.14 g/mol | lookchem.com, , chemicalbook.com |

| Boiling Point | 223 °C | |

| Density | 0.994 g/cm³ | |

| Flash Point | 97 °C | |

| SMILES | CCC1=NN=CC=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-4-3-5-7-8-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHSTJOEAKXUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902499 | |

| Record name | NoName_3003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylpyridazine and Its Derivatives

De Novo Cyclization Strategies for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine core from non-cyclic starting materials is a fundamental approach in heterocyclic chemistry. These methods build the ring system through various carbon-nitrogen bond-forming reactions.

Synthesis from Dicarbonyl Precursors and Hydrazine (B178648) Analogs

The most classical and widely employed method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. thieme-connect.dechemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com The reaction between an unsaturated 1,4-diketone and hydrazine hydrate (B1144303) is a direct, one-step cyclization. researchgate.net

For the specific synthesis of 3-ethylpyridazine, a suitable precursor would be an unsaturated 1,4-dicarbonyl compound such as 1-oxohex-2-en-4-one. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by dehydration to form the cyclic product. chemguide.co.ukbyjus.comlibretexts.org Saturated 1,4-diketones can also be used, sometimes affording the fully aromatic pyridazine through spontaneous oxidation of the dihydro intermediate. thieme-connect.de

Table 1: Representative Cyclocondensation of Dicarbonyls with Hydrazine

Diaza-Wittig Reaction as a Key Cyclization Step

A more modern and versatile approach to pyridazine synthesis is the Diaza-Wittig reaction. researchgate.net A significant development in this area is the organophosphorus-catalyzed Diaza-Wittig reaction, which allows for the synthesis of a variety of substituted pyridazines with good to excellent yields. rsc.orgrsc.org This method typically starts from a substrate containing a diazo functionality. rsc.org

The catalytic cycle involves four main steps:

Reduction of a phospholene oxide catalyst to the corresponding active phospholene.

Formation of a phosphazine intermediate from the reaction between the phospholene and a diazo compound.

Conversion of the phosphazine to an oxazaphosphetane intermediate.

Release of the desired pyridazine product and regeneration of the phospholene oxide catalyst. rsc.org

This methodology is compatible with a wide range of functional groups, including esters, ketones, and sulfones, and can be used to produce tri- and tetrasubstituted pyridazines. rsc.orgthieme-connect.com The reaction conditions are typically mild, though optimization of the catalyst, solvent, and temperature is crucial for achieving high yields. rsc.orgkuleuven.be For instance, using 10 mol% of 3-methyl-1-phenyl-2-phospholene-1-oxide with diphenylsilane (B1312307) in toluene (B28343) at 100°C has been identified as optimal for certain substrates. rsc.orgthieme-connect.com

Table 2: Conditions for Organophosphorus-Catalyzed Diaza-Wittig Reaction

Cyclocondensation Approaches to Pyridazine Scaffolds

Cyclocondensation is a broad term that encompasses reactions where two or more molecules combine to form a ring with the elimination of a small molecule, such as water. The synthesis from 1,4-dicarbonyls and hydrazine is a prime example of this approach. thieme-connect.de This strategy is fundamental to the synthesis of many polyazaheterocycles. The reaction of 1,4-dicarbonyl compounds with hydrazine or substituted hydrazines is a predominant method for creating 3,6-disubstituted pyridazines. thieme-connect.de

The success and regiochemistry of these reactions can be influenced by the reaction conditions and the nature of the substituents on the starting materials. researchgate.net For instance, ultrasound-assisted three-component condensation reactions in water have been developed as a green and efficient method for preparing pyridazine derivatives from arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate. researchgate.net

Functionalization and Derivatization of Pre-formed Pyridazine Rings

Once the pyridazine ring is formed, it can be further modified to introduce or alter functional groups. This is a powerful strategy for creating a library of derivatives from a common intermediate.

Nucleophilic Substitution Reactions

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent, electronegative nitrogen atoms. This electronic nature makes the ring carbons susceptible to attack by nucleophiles. thieme-connect.de Consequently, nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridazine scaffold. thieme-connect.dewikipedia.orgpharmdguru.com

In this reaction, a good leaving group, typically a halide, on the pyridazine ring is displaced by a nucleophile. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgpressbooks.pub Unlike electrophilic substitution, the position of attack is dictated by the location of the leaving group. masterorganicchemistry.com Pyridazines are particularly reactive towards nucleophilic attack, even more so than pyridines, with positions C4 and C5 being preferred sites for attack on the unsubstituted ring. thieme-connect.dewikipedia.org

Ortho-Metallation Procedures

Directed ortho-metallation (DoM) is a potent synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy involves a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position.

For pyridazines, lithiation can be directed by substituents at the C3 position. researchgate.netunivie.ac.at For example, the side-chain of 4-methyl-6-phenylpyridazines can be metalated using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), allowing for subsequent alkylation at the methyl group. clockss.org

More recent studies have focused on the direct C-H functionalization of the pyridazine ring itself. The regioselectivity of these metallation reactions can be finely tuned. For instance, the use of TMPLi (lithium tetramethylpiperidide) on 3-phenylpyridazine (B76906) results in ortho-metalation at the C6 position of the phenyl ring. researchgate.net In contrast, using a combination of BF₃·OEt₂ and a hindered magnesium base like TMPMgCl·LiCl can direct metalation to the C4 position of the pyridazine ring. researchgate.net This highlights the sophisticated control that can be achieved in functionalizing specific positions on the pyridazine core.

Table 3: Regioselectivity in the Metallation of Pyridazine Derivatives

Cross-Coupling Methodologies for Ethyl Group Introduction

The introduction of an ethyl group onto the pyridazine ring can be efficiently achieved through modern cross-coupling reactions. These methods offer a powerful and versatile toolkit for forming carbon-carbon bonds, particularly with the use of palladium catalysts.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been applied to the preparation of substituted pyridazines. nih.gov This reaction typically involves the palladium-catalyzed coupling of a halopyridazine with an organoboron reagent in the presence of a base. tcichemicals.com For the synthesis of this compound, this would involve the reaction of a 3-halopyridazine (e.g., 3-bromo- (B131339) or 3-iodopyridazine) with an ethylboronic acid or one of its esters.

The versatility of the Suzuki-Miyaura reaction is enhanced by the stability and commercial availability of many boronic acids and the tolerance of the reaction to a wide variety of functional groups. nih.gov Potassium organotrifluoroborates have also emerged as reliable and stable alternatives to boronic acids in these couplings. tcichemicals.comcore.ac.uk The general conditions require a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. nih.gov

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Pyridazine Substrate | 3-Bromo-pyridazine or 3-Iodo-pyridazine | Electrophilic partner providing the pyridazine core. | nih.gov |

| Organoboron Reagent | Ethylboronic acid or Potassium ethyltrifluoroborate | Nucleophilic partner that provides the ethyl group. | tcichemicals.comcore.ac.uk |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyzes the C-C bond formation through a catalytic cycle. | nih.govrsc.org |

| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron reagent for transmetalation. | nih.govtcichemicals.com |

| Solvent | DME/Water, Toluene, or 1,4-Dioxane | Solubilizes reactants and facilitates the reaction. | nih.gov |

Palladium-Catalyzed Coupling Techniques

Beyond the Suzuki-Miyaura reaction, a range of other palladium-catalyzed cross-coupling techniques can be employed to introduce an ethyl group onto a pyridazine ring. These methods provide alternative routes that may be advantageous depending on substrate availability and functional group compatibility. A simple and efficient palladium-catalyzed alkylation of 3-iodo-6-arylpyridazines has been demonstrated, offering a route to a variety of pharmacologically relevant pyridazine derivatives. thieme-connect.com

Palladium-catalyzed asymmetric allylic alkylation (AAA) has also been successfully applied to pyridazine derivatives. nih.govstanford.edu This reaction allows for the introduction of more complex chiral side chains. While not a direct ethylation, subsequent modification of the introduced allyl group could yield an ethyl substituent. The development of robust catalysts based on bulky, electron-rich phosphine (B1218219) ligands has been critical in expanding the scope of these reactions to include less reactive substrates like chloro-pyridazines. uwindsor.ca

| Reaction Type | Pyridazine Precursor | Ethyl Source | Key Features | Reference |

|---|---|---|---|---|

| Negishi Coupling | 3-Halopyridazine | Ethylzinc halide (EtZnX) | High reactivity and functional group tolerance. | uwindsor.ca |

| Stille Coupling | 3-Halopyridazine | Ethyltrialkylstannane (EtSnR₃) | Tolerant of a wide range of functional groups, but tin byproducts can be toxic. | uwindsor.ca |

| Direct Alkylation | 3-Iodopyridazine | Alkylating agents | Direct C-H functionalization or coupling with iodo-derivatives. | thieme-connect.com |

| Asymmetric Allylic Alkylation (AAA) | Pyridazine anion | Allylic carbonates | Forms a C-C bond at the allylic position with high enantioselectivity. | nih.govstanford.edu |

Regioselective Synthesis of Ethyl-Substituted Pyridazines

Achieving regioselectivity in the functionalization of the pyridazine ring is a significant synthetic challenge due to the presence of two adjacent, electron-withdrawing nitrogen atoms. This electronic nature deactivates the ring towards electrophilic substitution and influences the positions susceptible to nucleophilic or radical attack.

Strategies for Selective Alkylation at Pyridazine Positions

Direct alkylation of the parent pyridazine ring is often complicated by issues of regioselectivity and over-alkylation. Homolytic substitution reactions, such as those employing nucleophilic carbon-centered radicals under Minisci-type conditions, have been studied on the pyridazine system. clockss.org Research has indicated that these radical attacks tend to occur with low regioselectivity, although there can be a preference for the C-4 and/or C-5 positions, especially when other positions are blocked. clockss.org

To achieve selective ethylation at the C-3 position, strategies often rely on pre-functionalized pyridazines. The use of a 3-halopyridazine as a synthetic handle is a common and effective approach, allowing for regioselective C-C bond formation via the cross-coupling methodologies described previously (Section 2.2.3).

Another powerful strategy involves constructing the substituted pyridazine ring from acyclic precursors. One-pot, three-component reactions have been developed for the regioselective synthesis of polysubstituted pyridazines. For instance, the reaction of an arylglyoxal, ethyl butyrylacetate, and hydrazine hydrate can yield ethyl 6-aryl-3-propylpyridazine-4-carboxylates, demonstrating how the substitution pattern can be controlled from the outset. researchgate.net Similarly, inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and alkynes provide a regioselective route to trisubstituted pyridazines. rsc.org

Preparation of Fused Pyridazine Systems Incorporating Ethyl Moieties

The pyridazine ring can serve as a component in more complex, fused heterocyclic systems. The synthesis of these structures often involves building the second ring onto a pre-existing, appropriately substituted pyridazine. An ethyl group can either be present on the starting pyridazine or be introduced during the synthesis of the fused system.

Several classes of fused pyridazines have been synthesized:

Pyrido[3,4-c]pyridazines : These systems can be synthesized through various strategies, including those starting from pyridine (B92270) or pyridazine derivatives. mdpi.com

Pyrazolo[3,4-d]pyridazines : These are typically formed by the reaction of a substituted pyrazole (B372694) with a hydrazine, or by building the pyridazine ring onto a functionalized pyrazole precursor. semanticscholar.org

Pyrido[2,3-d]pyrimidines : A patent describes a process for preparing these fused systems where an ethyl group acts as a bridge between the heterocyclic core and a phenyl ring. google.com The synthesis involves the reaction of 2,4-diamino-6(1H)-pyrimidinone with a ketone derivative. google.com

The incorporation of an ethyl group into these fused systems is dictated by the specific synthetic route and the functional groups present on the precursors.

Optimization and Scale-Up of this compound Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. synthiaonline.comchemdiv.com While specific scale-up data for this compound is not extensively published, the general principles of chemical process development are directly applicable.

The optimization process typically begins with a screening of reaction conditions using methodologies like Design of Experiments (DoE). whiterose.ac.uk This statistical approach allows for the efficient identification of critical process parameters and their interactions, outperforming traditional one-factor-at-a-time (OFAT) optimization. whiterose.ac.uk

Key factors for optimization and scale-up include:

Catalyst Selection and Loading : For cross-coupling reactions, minimizing the loading of the expensive palladium catalyst without sacrificing yield or reaction time is a primary economic driver.

Solvent and Reagent Choice : Selecting inexpensive, low-toxicity, and easily recyclable solvents is crucial for green and sustainable chemistry. The concentration of reactants is also optimized to maximize throughput. synthiaonline.com

Temperature and Pressure Control : Heat transfer becomes a critical issue at larger scales. The reaction must be designed to be thermally robust, and any exotherms must be safely managed in large reactors, which may include Hastelloy autoclaves for high-pressure reactions. mpg.de

Downstream Processing : The purification method (e.g., distillation, crystallization, chromatography) must be scalable and efficient to isolate the final product with the required purity. chemdiv.com

Process Safety Assessment : A thorough evaluation of potential hazards, thermal stability of reactants and products, and potential for runaway reactions is mandatory before any scale-up is attempted.

Developing a full technical package with optimized synthetic routes and crystalline salt selection (if applicable) is essential for a smooth transfer to a contract manufacturing organization (CMO) for GMP (Good Manufacturing Practice) batch synthesis. evotec.com

Catalytic Systems and Reaction Condition Refinement

The synthesis of this compound and its derivatives leverages various catalytic systems, with transition metals like palladium and copper being prominent. These catalysts facilitate key bond-forming reactions, allowing for the functionalization of the pyridazine core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are advantageous for creating C-C bonds. mdpi.com This methodology is employed to functionalize halogenated pyridazines. For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) were synthesized using a palladium catalyst. The process involved the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aromatic moieties. mdpi.com The refinement of these catalytic systems involves optimizing the palladium source, ligands, base, and solvent to ensure high conversion and yield.

Copper catalysis is also crucial, particularly in reactions requiring the activation of the pyridazine ring. A synergistic approach using copper(I) catalysis in conjunction with Grignard reagents and a Lewis acid (BF₃·Et₂O) has been shown to be effective for the stereoselective functionalization of related nitrogen heterocycles. mdpi.com This method enhances the electrophilicity of the heterocycle, facilitating nucleophilic addition. mdpi.com

Furthermore, polar heterobenzylic C(sp³)–H chlorination offers a pathway for creating functionalized precursors. For instance, the chlorination of 3-methylpyridazine (B156695) can be selectively achieved at the position adjacent to a nitrogen atom, which resembles the 2-position of pyridine. nih.gov This reaction can be promoted using catalytic quantities of trifluoromethanesulfonyl chloride (TfCl) with basic additives like 4-(dimethylamino)pyridine and lithium carbonate, significantly improving yields compared to stoichiometric reagents. nih.gov

The conditions for these catalytic reactions are critical. Temperature, pressure, and solvent choice are tailored to the specific transformation. In a continuous flow process for the synthesis of related alkylpyridines, high temperatures (260-300°C) and pressures (30-130 bar) are utilized in conjunction with an aqueous catalyst solution containing ammonia (B1221849) and acetic acid. google.comgoogle.com Microwave heating has also been shown to improve the yield in the synthesis of 3-substituted nitropyridines, overcoming the steric hindrance of bulky aldehydes. acs.org

Table 1: Catalytic Systems and Conditions for Pyridazine Derivative Synthesis

| Reaction Type | Catalyst/Promoter | Key Reaction Conditions | Substrate Example | Product Example | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Catalyst | - | 3-bromo-6-(thiophen-2-yl)pyridazine | 3-Aryl/Heteroaryl-6-(thiophen-2-yl)pyridazine | mdpi.com |

| C(sp³)–H Chlorination | TfCl (catalytic), 4-(dimethylamino)pyridine, Li₂CO₃ | - | 3-Methylpyridazine | 3-Methyl-6-chloropyridazine | nih.gov |

| Three-Component Ring Transformation | Ammonium (B1175870) Acetate | Microwave heating for sterically hindered substrates | 3,5-Dinitro-2-pyridone, Propanal | 3-Ethyl-5-nitropyridine (B15331649) | acs.org |

| Asymmetric Dearomatization | CuBr·SMe₂, (R,R)-Ph-BPE | -78 °C, CH₂Cl₂, 16 h | 2-Methoxypyridine | Chiral δ-lactam derivatives | mdpi.com |

Yield Enhancement and Stereochemical Control

Maximizing the yield of the desired product while minimizing side products is a primary goal in synthetic chemistry. In the context of this compound, which can be formed as a side product in industrial processes, controlling the reaction parameters is essential for yield enhancement.

In one continuous process for producing 3-methyl-pyridine (3-picoline), 3-ethylpyridine (B110496) is a notable byproduct. google.comgoogle.com The reaction involves formaldehyde, paracetaldehyde, ammonia, and acetic acid at high temperature and pressure. By carefully controlling the process parameters—such as a reactor temperature of 278°C, a pressure of 100 bar, and a retention time of 20 minutes—the yield of 3-picoline can be maximized to 64.6%, while the yield of 3-ethylpyridine is kept to a minimum of 3.5%. google.comgoogle.com Conversely, modification of these parameters could potentially enhance the yield of 3-ethylpyridine if it were the desired product.

An alternative synthetic route to 3-alkylated-5-nitropyridines involves a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium acetate. acs.org The yield of 3-ethyl-5-nitropyridine's precursor, 3-methyl-5-nitropyridine (B1361628) (using propanal), was reported at 52%. acs.org Subsequent hydrogenation of 3-ethyl-5-nitropyridine in the presence of a Pd/C catalyst proceeds with high efficiency, yielding 5-amino-3-ethylpyridine in 82% yield. acs.org

Stereochemical control is critical when synthesizing chiral derivatives. While direct studies on the stereoselective synthesis of this compound are limited, principles from related heterocyclic systems are applicable. For pyridazine derivatives with stereocenters, achieving control over the spatial arrangement of atoms is a significant challenge. Research on dispiro substituted pyridazines has shown that diastereomers and enantiomers can be detected and their relationships determined using HPLC-CD/UV analyses. researchgate.net

In the synthesis of chiral dihydropyridine (B1217469) products, high levels of both regiochemical and stereochemical control have been achieved. mdpi.com By carefully selecting the nitrogen activating agent, the regioselectivity of nucleophilic addition can be controlled. For instance, activation with a smaller group favors addition at the C2 position, while a bulkier group directs it to the C4 position. mdpi.com The use of chiral ligands, such as (R,R)-Ph-BPE with a copper(I) catalyst, allows for high enantioselectivity in the dearomatization of pyridine derivatives, a strategy that could be adapted for pyridazines. mdpi.com

Table 2: Research Findings on Yield and Stereocontrol

| Target/Process | Key Findings | Reported Yield | Source |

|---|---|---|---|

| 3-Ethylpyridine (as byproduct) | Continuous reaction at 278°C and 100 bar minimizes yield. | 3.5% | google.comgoogle.com |

| 5-Amino-3-ethylpyridine | Hydrogenation of 3-ethyl-5-nitropyridine using Pd/C catalyst. | 82% | acs.org |

| Chiral Dihydropyridines | Regio- and stereocontrol achieved by choice of N-activating group and chiral copper catalyst. | High selectivity reported | mdpi.com |

| Dispiro Pyridazine Diastereomers | Diastereomers and enantiomers identified and separated using HPLC-CD/UV. | - | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylpyridazine

Electrophilic Substitution Reactions on the Pyridazine (B1198779) Nucleus

The pyridazine ring is inherently resistant to electrophilic aromatic substitution. This low reactivity is a consequence of the two electronegative nitrogen atoms, which inductively withdraw electron density from the ring, and the fact that the lone pairs on the nitrogen atoms are the initial sites of attack for electrophiles, leading to the formation of pyridazinium cations. researchgate.netuoanbar.edu.iqwikipedia.org This further deactivates the ring towards electrophilic attack.

The presence of an ethyl group at the 3-position, being a weak activating group, slightly counteracts the deactivating effect of the nitrogen atoms through a positive inductive effect (+I). However, this activation is generally insufficient to promote electrophilic substitution under mild conditions. wikipedia.org Consequently, forcing conditions, such as high temperatures and strongly acidic media, are typically required for reactions like nitration or sulfonation to proceed. wikipedia.orguomosul.edu.iq

The regioselectivity of electrophilic substitution on 3-ethylpyridazine is directed by the combined electronic effects of the nitrogen atoms and the ethyl group. The positions least deactivated by the nitrogen atoms are C-4 and C-5. The C-4 position is electronically favored for attack due to some activation from the adjacent ethyl group.

| Reaction | Expected Major Product(s) | Rationale |

| Nitration | 4-Nitro-3-ethylpyridazine | Attack at the most activated and least deactivated position. |

| Sulfonation | This compound-4-sulfonic acid | Similar to nitration, substitution is directed to the C-4 position. |

| Halogenation | Complex mixture, potential for addition reactions | Direct halogenation is often difficult and may lead to side reactions. |

Nucleophilic Addition and Substitution Pathways

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic attack. wikipedia.orguomosul.edu.iq The nitrogen atoms facilitate the stabilization of the negative charge in the intermediate Meisenheimer-type adducts. Nucleophilic substitution reactions on pyridazine derivatives can proceed through various mechanisms, including SNAr, SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure), and via didehydropyridazine intermediates. wur.nlnumberanalytics.com

For this compound, nucleophilic attack can occur at the carbon positions of the ring. The ethyl group at C-3 can exert a minor steric hindrance to attack at the adjacent C-4 position. However, the primary directing influence remains the electronic deficiency of the ring. In reactions with strong nucleophiles like organometallic reagents or amides, substitution is expected to occur at positions activated by the nitrogen atoms.

In cases where a leaving group is present on the ring, nucleophilic aromatic substitution is a common pathway. For instance, a halogenated derivative of this compound would readily undergo substitution by various nucleophiles.

Free Radical Reactions of Ethylpyridazines

Free radical reactions involving ethylpyridazines can be initiated at the ethyl side chain. The benzylic-like protons of the ethyl group are susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized radical intermediate.

Studies on Free Radical Bromination of Ethyl-Methoxy-Pyridazine Derivatives

Theoretical studies have been conducted on the free radical bromination of a series of ethyl-3-methoxy-pyridazine derivatives using N-bromosuccinimide (NBS). researchgate.net These investigations aimed to predict the selectivity of the bromination reaction, which is a crucial step in the synthesis of bioactive compounds. researchgate.net The Wohl-Ziegler reaction, which employs NBS in a non-polar solvent like carbon tetrachloride (CCl4), is a common method for benzylic bromination and is believed to proceed via a free radical chain mechanism. researchgate.netresearchgate.net

The stability of the resulting free-radical intermediate is a key factor in determining the ease and selectivity of the bromination. researchgate.net Computational methods, including Semi-empirical (AM1, MNDO, PM3) and Hartree-Fock (HF/3-21G), were used to calculate the total energies of the reactants and the potential radical intermediates to predict the most likely products. researchgate.net The study found that the PM3 Hamiltonian provided the best qualitative predictions for the selectivity of these reactions. researchgate.net

The research highlighted that the free radical bromination of ethyl-pyridazine derivatives can sometimes be unreliable, leading to unexpected products or failure of the reaction. researchgate.net The theoretical models serve as a tool to anticipate the outcome of such reactions. researchgate.net

Table of Calculated Enthalpies of Formation for Ethyl-Methoxy-Pyridazine Derivatives and Their Radicals

| Compound | Enthalpy of Formation (Reactant, PM3, kcal/mol) researchgate.net | Enthalpy of Formation (Radical, PM3, kcal/mol) researchgate.net |

| 3-Methoxy-4,5-diethyl-pyridazine | -52.71 | Not specified |

| 3-Chloro-4-ethyl-6-methoxy-pyridazine | -90.82 | 125.60 |

| 3-Chloro-4,5-diethyl-6-methoxy-pyridazine | -66.47 | Not specified |

| 3-Methoxy-4-ethyl-pyridazine-1-oxide | Not specified | 129.20 |

| 3-Methoxy-5-ethyl-pyridazine-1-oxide | -9.75 | Not specified |

Note: The data is extracted from a theoretical study and represents calculated values.

Degradation Pathways of Ethyl-Substituted Pyridazines

Alkylpyridines, including ethylpyridines, are recognized as environmental pollutants, and their degradation has been a subject of study. researchgate.net The degradation of these compounds can occur through both abiotic and biotic pathways. researchgate.net

Microbial degradation under aerobic conditions has been shown to be a viable pathway for the breakdown of alkylpyridines. researchgate.net Bacteria isolated from contaminated sites have demonstrated the ability to degrade various alkylpyridine isomers. osti.gov The initial step in the aerobic biodegradation of alkylpyridines often involves the hydroxylation of the ring, a reaction catalyzed by dioxygenase enzymes. researchgate.net

From a chemical standpoint, the pyridazine ring is relatively stable. However, strong oxidizing conditions can lead to the degradation of the molecule. The ethyl side chain is also a potential site for oxidative degradation. The stability of related copper(I) iodide alkylpyridine complexes has been noted to be influenced by the steric hindrance of the alkylpyridine ligand, with degradation occurring through the loss of the ligand. frontiersin.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylpyridazine Compounds

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a fundamental tool for identifying the functional groups and elucidating the skeletal structure of a molecule. uni-siegen.de These methods probe the quantized vibrational energy levels of a molecule. uni-siegen.de FT-IR spectroscopy measures the absorption of infrared radiation as specific molecular vibrations, such as stretching and bending, induce a change in the molecule's dipole moment. stellarnet.us Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) that results from molecular vibrations causing a change in the molecule's polarizability. stellarnet.us

For a molecule like 3-Ethylpyridazine, the spectra would be characterized by vibrations of the pyridazine (B1198779) ring and the ethyl substituent. The FT-IR and Raman spectra are often complementary, as some vibrations may be strong in one and weak or absent in the other, a phenomenon governed by group theory selection rules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyridazine ring and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (e.g., triplet, quartet) would reveal the number of neighboring protons.

¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule. The pyridazine ring would show four distinct signals for its carbon atoms, and the ethyl group would add two more. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk In a typical electron ionization (EI) mass spectrum for this compound (C₆H₈N₂), the peak with the highest m/z value would correspond to the molecular ion (M⁺).

The fragmentation process, where the molecular ion breaks into smaller, charged fragments, is highly dependent on the molecule's structure. chemguide.co.uk Energetically favorable cleavages lead to more abundant fragment ions. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃, a loss of 15 mass units) to form a stable [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅, a loss of 29 mass units) to form a pyridazinyl cation. Cleavage of the pyridazine ring itself would also produce a unique set of fragment ions. raco.catresearchgate.net

Analysis of these patterns allows for the confirmation of the molecular formula and provides strong evidence for the compound's structure. However, a published mass spectrum and detailed fragmentation analysis specifically for this compound are not available in the referenced databases. nist.govspectrabase.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architectures

Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.

For this compound, a crystal structure would unambiguously confirm its molecular geometry and reveal how the ethyl group and the nitrogen lone pairs influence the packing in the solid state. Despite the availability of crystal structures for many complex pyridazine derivatives and coordination polymers, a study detailing the single-crystal X-ray diffraction analysis of this compound itself has not been found. mdpi.comresearchgate.netjst.go.jp

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. shu.ac.uk The resulting spectrum is a plot of absorbance versus wavelength.

For N-heterocyclic aromatic compounds like this compound, the spectra typically exhibit bands arising from π → π* (pi to pi-antibonding) and n → π* (non-bonding to pi-antibonding) transitions. researchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the lone pair electrons on the nitrogen atoms, are less intense and appear at longer wavelengths. researchgate.net The solvent can influence the position of these absorption maxima.

While UV-Vis spectra for related compounds like pyridine (B92270) are well-documented, specific absorption maxima (λmax) and detailed studies of the electronic transitions for this compound are not present in the available literature. researchgate.net

Coordination Chemistry of 3 Ethylpyridazine As a Ligand

Ligand Design Principles for Pyridazine-Based Coordination

The design of ligands based on the pyridazine (B1198779) framework is guided by several key principles aimed at controlling the structure, stability, and functional properties of the resulting metal complexes. The strategic placement of substituents on the pyridazine ring is a primary tool for tuning the ligand's electronic and steric characteristics.

Electronic Effects : The inherent electron-deficient nature of the pyridazine ring can be modulated by substituents. The ethyl group in 3-ethylpyridazine, being an electron-donating group, can increase the electron density on the nitrogen atoms, potentially enhancing their donor capability compared to the unsubstituted pyridazine. Conversely, electron-withdrawing groups can be incorporated to alter the metal-ligand bond strength and the redox potentials of the complex. researchgate.net The strategic incorporation of nitrogen atoms within the pyrazine (B50134) framework, a related diazine system, allows for the modification of electronic structure and energy levels, resulting in tailored absorption bands. researchgate.net

Steric Influence : Substituents dictate the steric accessibility of the nitrogen donor atoms. The position of the ethyl group in this compound influences how the ligand approaches a metal center and can affect the coordination geometry and the stability of the resulting complex.

Chelation and Bridging Modes : Pyridazine-based ligands can be designed to act as simple monodentate donors or as bridging units between two metal ions. acs.org By incorporating additional donor groups onto the pyridazine scaffold, multidentate ligands can be created. These chelating ligands often form more stable complexes compared to their monodentate counterparts due to the chelate effect. Pyridine-2-carboxamide and pyridine-2,6-dicarboxamide are examples of frameworks that have been extensively used to create chelating ligands for various metal ions, yielding diverse coordination geometries and nuclearities. researchgate.net

Supramolecular Assembly : The design principles extend to controlling intermolecular interactions. Non-covalent forces such as hydrogen bonding, π–π stacking, and anion–π interactions are crucial in the crystal engineering of pyridazine-based coordination compounds, directing the formation of higher-order supramolecular architectures. mdpi.com

Synthesis and Characterization of Transition Metal Complexes Incorporating this compound Derivatives

The synthesis of transition metal complexes with pyridazine derivatives typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction. While specific studies on this compound are limited, extensive research on its isomers, 2-ethylpyridine (B127773) and 4-ethylpyridine (B106801), as well as other pyridazine-based ligands, provides significant insight into its expected coordination behavior.

First-row transition metals form a wide array of complexes with pyridine (B92270) and pyridazine-based ligands, exhibiting diverse geometries and properties.

Copper (Cu): Copper(II) complexes with the isomeric ligand 2-ethylpyridine have been synthesized and structurally characterized. rsc.orgrsc.org For example, reacting methanolic solutions of copper(II) salts with 2-ethylpyridine yields complexes whose geometry can range from square planar to square pyramidal. rsc.orgrsc.org A tetranuclear complex, [Cu₄OCl₆(etpy)₄], features a tetrahedron of Cu(II) atoms held together by a central oxygen ion and bridging chloride anions, with each copper also bound to a 2-ethylpyridine ligand. rsc.org The synthesis of Cu(II) and Fe(II) complexes with pyridone derivatives has also been reported, achieved by metallizing the corresponding acid dyes in a 1:2 metal-to-ligand ratio. jchemlett.com

Iron (Fe): Iron(II) complexes of Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) show octahedral geometry. jocpr.com The electronic spectrum for an Fe(II) complex exhibited weak bands characteristic of a ⁵T₂g → ⁵Eg transition in an octahedral field. jocpr.com In other systems, such as those with thiosemicarbazone ligands, Fe(III) complexes have been synthesized and studied using X-ray diffraction, revealing their crystal structures. purkh.com Trinuclear Fe(II) complexes have also been created using large, multi-pyridyl ligands. rsc.org

Cobalt (Co): Cobalt(II) complexes with various pyridine-based ligands have been prepared. For instance, a complex with a pyrazole-based ligand, [Co(HAP-DMP)₂Cl₂], demonstrates how non-covalent interactions stabilize the crystal structure. mdpi.com Using the expanded terpyridine ligand ddpd, both meridional and facial isomers of [Co(ddpd)₂]²⁺ have been synthesized from the reaction of Co(BF₄)₂·6H₂O with the ligand. mdpi.com

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes that are useful for spectroscopic comparisons. A Zn(II) complex with a Schiff base ligand was found to have an octahedral structure, indicated by a ligand-to-metal charge transfer (LMCT) band in its electronic spectrum. jocpr.com With the ligand ddpd, ZnCl₂ forms an equilibrium between [Zn(ddpd)₂][ZnCl₄] and Zn(ddpd)Cl₂. mdpi.com

Nickel (Ni): Nickel(II) complexes with pyridine-based ligands are common. A general method for synthesizing pyridine transition metal complexes involves the reaction of the pyridine ligand with metal salts, which has been applied to Ni(II). jscimedcentral.com Trinuclear Ni(II) complexes have been synthesized using a hexapyridyl, trialkoxy 1,3,5-triarylbenzene ligand architecture. rsc.org

The synthesis of these complexes often involves refluxing a solution of the metal salt and the ligand. jocpr.comjocpr.com The stoichiometry, solvent, counter-ion, and temperature can be varied to control the final product. researchgate.net

Precious metals like silver and ruthenium also form stable complexes with pyridazine and related N-heterocyclic ligands. These compounds are of interest for their potential applications in catalysis and materials science. tanaka-preciousmetals.com

Silver (Ag): Silver(I) complexes involving the related ligand 4-ethylpyridine have been synthesized. The reaction of AgPF₆ with a bidentate ligand (like 2,2'-bipyridyl) and 4-ethylpyridine (4-Etpy) as a monodentate ligand yields a three-coordinate silver(I) complex, [Ag(bidentate)(4-Etpy)]PF₆. acs.org These complexes are typically synthesized in good yields and are stable as solids, though they can be light-sensitive in solution. acs.org The synthesis of a silver(I) complex with pyridine was achieved by reacting the ligand with the metal salt, followed by filtration and recrystallization from ethanol. jscimedcentral.com

Ruthenium (Ru): While specific examples with this compound are not prevalent, ruthenium readily forms complexes with a variety of N-heterocyclic ligands. For instance, trivalent ruthenium complexes of N,N,O-Schiff bases have been synthesized and characterized, showing a distorted octahedral structure. mtu.edu These complexes demonstrate the general affinity of ruthenium for nitrogen and oxygen donor ligands.

Other Precious Metals: The coordination chemistry of related ligands extends to other precious metals. Rhenium(I) forms monometallic complexes with pyrazolyl-pyridazine ligands, such as [(L)Re(CO)₃Br], which have a non-regular octahedral geometry. acs.orgacs.org Gold(III) has been shown to form both monodentate adducts and cyclometalated complexes with 2-(1-ethyl-benzyl)pyridine, a structurally related ligand. mdpi.com Various organic precious metal compounds, including those of platinum and palladium, are available for use as homogeneous catalysts. tanaka-preciousmetals.commatsuda-sangyo.co.jp

Coordination with First-Row Transition Metals (e.g., Ni, Cu, Zn, Co, Fe)

Structural Elucidation of Metal-Pyridazine Complexes via X-ray Crystallography

For example, the crystal structure of a tetranuclear copper(II) complex with 2-ethylpyridine, [Cu₄OCl₆(etpy)₄], reveals a distorted tetrahedral core of copper atoms. rsc.org The Cu–O–Cu angles range from 105.97(9)° to 113.99(10)°, and each copper ion is coordinated to a 2-ethylpyridine ligand. rsc.org In another study, the geometry of copper(II) complexes with 2-ethylpyridine was found to be close to square planar or square pyramidal. rsc.org

Three-coordinate silver(I) complexes containing 4-ethylpyridine have been characterized, showing a predominantly distorted trigonal planar geometry. acs.org The Ag⁺–N bond length to the 4-ethylpyridine ligand is a key parameter. In one case, a much longer Ag⁺–N bond (2.374(4) Å) suggested only weak coordination. acs.org

X-ray diffraction studies on Fe(II) and Co(II) complexes have been used to confirm octahedral geometries, while a Cu(II) complex was found to have a tetrahedral structure. jocpr.com For instance, a studied Fe(II) complex was indexed to a monoclinic crystal system. jocpr.com Similarly, analysis of Cr(III) and Fe(III) complexes with a thiosemicarbazone ligand showed them to have monoclinic and triclinic crystal systems, respectively, with octahedral geometries. purkh.com

The table below summarizes representative structural data from X-ray diffraction studies of metal complexes with ethylpyridine isomers.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are vital for characterizing metal complexes and probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon coordination, the vibrational frequencies of the ligand, particularly those involving the heteroaromatic ring, are shifted. For Rhenium(I) complexes with pyrazolyl-pyridazine ligands, the C═N stretching bands shift by approximately 20 cm⁻¹ to a longer wavenumber compared to the free ligands. acs.org In copper(II) complexes with 2-ethylpyridine, the ν(Cu–N) stretching vibrations are observed in the far-IR region, for example as a strong band at 307 cm⁻¹ in one complex. rsc.org The coordination of pyridine-based alcohols via the oxygen atom is confirmed by shifts in the ν(C–O) stretching vibrations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Ag(I)), ¹H and ¹³C NMR spectroscopy provides detailed information about the structure in solution. The coordination of a pyridine-based ligand to a metal causes a "coordination shift" in the proton resonances. mdpi.com For example, in gold(III) adducts of 2-(1-ethyl-benzyl)pyridine, the H⁴ proton signal is significantly deshielded upon coordination, shifting by 0.48 ppm. mdpi.com In Rhenium(I) carbonyl complexes, the chemical shifts of the pyridazine protons are clearly affected by the presence of the electron-withdrawing [BrRe(CO)₃] moiety. acs.org

UV-Visible absorption and emission (fluorescence or phosphorescence) spectroscopy are powerful tools for investigating the electronic structure of metal complexes. The spectra are characterized by different types of electronic transitions.

Absorption Spectra : The electronic absorption spectra of transition metal complexes with pyridazine-based ligands typically show two main types of bands:

Intraligand (IL) transitions : These are high-energy bands, usually in the UV region (e.g., ~300 nm), corresponding to π → π* transitions within the aromatic ligand. acs.orgacs.orguni-konstanz.de

Charge-Transfer (CT) transitions : These occur at lower energies, often in the visible region. Metal-to-Ligand Charge Transfer (MLCT) bands are common, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital (e.g., Re(dπ) → π*). acs.orgacs.org These bands are responsible for the color of many transition metal complexes. In some cases, Ligand-to-Metal Charge Transfer (LMCT) bands are observed. jocpr.comuni-konstanz.de The formation of aggregates in solution can lead to the appearance of new bands, such as a metal–metal-to-ligand charge transfer (MMLCT) band. rsc.org

Emission Properties : Many complexes, particularly those of heavy transition metals like Rhenium and Platinum, are emissive, especially at low temperatures (77 K). acs.orgacs.orgrsc.org The emission often originates from a triplet excited state (e.g., ³MLCT or ³MMLCT). acs.orgrsc.org For a series of Rhenium(I) complexes with pyrazolyl-pyridazine ligands, excitation at 400 nm leads to unstructured emission with a large Stokes shift, with emission maxima varying between 570 nm and 636 nm depending on the substituents on the pyridazine ring. acs.orgacs.org The emission can be influenced by the solvent and the nature of counter-ions. rsc.org The formation of porphyrin-pyridine complexes, for instance, results in a significant decrease in fluorescence intensity. nih.gov

The table below presents electronic absorption and emission data for several representative metal complexes with pyridazine or related pyridine ligands.

Electrochemical Properties of Coordination Compounds (e.g., Cyclic Voltammetry)

The electrochemical properties of coordination compounds are significantly influenced by the nature of the ligands. The introduction of an ethyl group, an electron-donating group, into the pyridazine ring is expected to affect the redox potentials of the resulting metal complexes. While direct cyclic voltammetry data for this compound complexes is not prevalent in the reviewed literature, studies on analogous complexes with substituted pyridine ligands, such as 4-ethylpyridine, offer valuable insights. osti.gov

In transition metal complexes, redox processes often involve the metal center (e.g., M(II)/M(III) or M(II)/M(I) couples) or the ligand itself. nih.gov The electron-donating nature of the ethyl group in this compound would increase the electron density on the pyridazine ring and, by extension, on the coordinated metal center. This generally makes the metal center easier to oxidize (a less positive or more negative oxidation potential) and harder to reduce.

For instance, studies on a homologous series of rhenium(I) complexes, fac-(4,4'-X₂-5,5'-Y₂-2,2'-bipyridine)Re(CO)₃(4-ethylpyridine)⁺, have shown a clear correlation between the Hammett substituent constants of the groups on the bipyridine ligand and the redox potentials of the complexes. osti.gov Similarly, the electrochemical behavior of cobalt complexes with various polypyridine ligands demonstrates that ligand modifications tune the Co(III)/Co(II) and Co(II)/Co(I) redox couples. nih.govrsc.org In a study of cobalt(III)-oxo cubane (B1203433) clusters, complexes with 4-ethylpyridine were synthesized, and their electrochemical behavior was investigated. These clusters showed a reversible one-electron oxidation, with the potential influenced by the pyridine-type ligand. researchgate.net

Cyclic voltammetry (CV) is a key technique to probe these properties. A typical CV experiment on a coordination complex can reveal the potentials of various redox events. For a hypothetical complex of this compound, one would expect to observe metal-centered and/or ligand-centered redox couples. The reversibility of these processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEₚ) and the ratio of peak currents (iₚₐ/iₚ꜀), provides information about the stability of the complex in different oxidation states. acs.orgsathyabama.ac.in For many quasi-reversible systems, the peak-to-peak separation is larger than the theoretical 59/n mV (where n is the number of electrons) for a reversible process. researchgate.net

The table below summarizes electrochemical data for illustrative cobalt and rhenium complexes containing related pyridine ligands, which can serve as a model for predicting the behavior of this compound complexes.

| Complex | Redox Couple | E₁/₂ or Eₚ (V vs. reference) | Solvent | Reference |

| [Co(dmgBF₂)₂(H₂O)(py)] | Co(II)/Co(I) | -0.84 (Eₚ꜀) | Acetonitrile | nih.gov |

| [Co(dmgBF₂)₂(H₂O)₂] | Co(II)/Co(I) | -0.79 (Eₚ꜀) | Acetonitrile | nih.gov |

| [Co₄(µ₃-O)₄(µ-O₂CMe)₄(4-Etpy)₄] | Co(III)₄/Co(III)₃Co(IV) | ~ +0.8 (E₁/₂) | Dichloromethane | researchgate.net |

| fac-(bpy)Re(CO)₃(4-ethylpyridine)⁺ | Re(I)/Re(II) | +1.25 (Eₚₐ) | Acetonitrile | osti.gov |

This table is for illustrative purposes and shows data for related pyridine and ethylpyridine complexes to indicate expected electrochemical behavior.

Supramolecular Chemistry and Design of Coordination Polymers Utilizing Pyridazine Scaffolds

Pyridazine and its derivatives are highly effective building blocks in supramolecular chemistry and the design of coordination polymers. nih.govrsc.org Their ability to act as exobidentate bridging ligands, connecting two different metal centers through their two nitrogen atoms, facilitates the construction of extended one-, two-, and three-dimensional networks. rsc.org The geometry of the resulting supramolecular architecture is dictated by the coordination preference of the metal ion, the presence of other ligands and counter-ions, and the specific structure of the pyridazine-based ligand. sathyabama.ac.in

Formation of 3D Coordination Frameworks and Helicate Motifs

The pyridazine scaffold has proven to be particularly adept at forming complex three-dimensional (3D) coordination frameworks. Research on silver(I) complexes with ligands like 4,4'-bipyridazine (bpdz) and pyridazino[4,5-d]pyridazine (B3350090) (pp) has demonstrated the potential for creating highly connected 3D frameworks. acs.org These structures often involve polynuclear silver(I)–pyridazine motifs. acs.org For example, in certain carboxylate complexes of silver(I), pyridazine ligands act in concert with carboxylate linkers to generate 3D frameworks that incorporate helicate motifs. acs.org

Helicates are fascinating supramolecular structures where ligand strands wrap around a central axis defined by a row of metal ions. academie-sciences.fr The self-assembly of simple pyridazine with silver(I) salts has been shown to spontaneously form infinite helical species, such as 2₁ and 4₁ helices. core.ac.uk The formation of these helical motifs is a result of the specific coordination geometry of the metal ions and the bridging nature of the pyridazine ligand.

While specific examples utilizing this compound are not detailed in the literature, it is reasonable to predict its participation in forming similar 3D and helical structures. The ethyl group would introduce additional steric bulk, which could influence the packing of the coordination polymers and the pitch of any resulting helices. It may also affect the solubility of the complexes and the kinetics of their self-assembly. The design of single-stranded helicates has been demonstrated using more complex pyridine-hydrazone ligands, indicating the versatility of N-heterocyclic ligands in creating such architectures. osti.gov

Bridging Ligand Functionality in Polynuclear Complexes

The quintessential role of the pyridazine scaffold in supramolecular chemistry is its function as a bridging ligand to form polynuclear complexes. academie-sciences.frat.ua Pyridazine can bridge two metal centers in a variety of coordination modes, most commonly where each nitrogen atom coordinates to a different metal ion. This bridging functionality is the basis for constructing dinuclear, trinuclear, and polymeric metal complexes. academie-sciences.frnih.gov

A study on manganese(II)-azido chains reported a compound where 3-ethylpyridine (B110496) acts as a terminal ligand in a 1D chain of manganese ions bridged by end-to-end azido (B1232118) groups. capes.gov.br Similarly, a dinuclear copper(II) complex, [Cu₂(μ₁,₁-N₃)₂(4-Etpy)₄(μ-NO₃)₂], features 4-ethylpyridine as a terminal ligand. nih.gov

Applications and Potential in Advanced Chemical Science

Pyridazine-Based Ligands in Catalysis

Pyridazine (B1198779) derivatives are recognized for their potential as ligands in catalysis. The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can coordinate with metal centers, forming stable complexes that can catalyze various organic transformations. For instance, 3,6-di(pyridin-2-yl)pyridazines (DPPs) are well-known ligands for the self-assembly of grid-like metal complexes with copper(I) and silver(I) ions, which exhibit unique properties. scholarsresearchlibrary.com While specific studies on 3-Ethylpyridazine as a catalytic ligand are absent, its structural similarity to other studied pyridazines suggests it could form complexes with transition metals. The ethyl group at the 3-position could influence the steric and electronic properties of the resulting catalyst, potentially tuning its activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation.

Theoretical and Experimental Aspects of Pyridazines in Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, particularly those with π-systems, are often effective corrosion inhibitors. researchgate.net Pyridazine derivatives fit this profile and have been investigated for their ability to protect metals from corrosion. These compounds can adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. Theoretical studies, often employing Density Functional Theory (DFT), have been used to correlate the molecular and electronic structure of pyridazine derivatives with their inhibition efficiency. researchgate.net Although no experimental or theoretical data for this compound in corrosion inhibition is currently available, the general principles suggest it could exhibit inhibitive properties. The ethyl substituent would likely influence its solubility and the electron density of the pyridazine ring, which are key factors in the adsorption process on metal surfaces.

Pyridazine Derivatives as Building Blocks in Complex Organic Synthesis

The pyridazine ring is a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. scholarsresearchlibrary.com The presence of two nitrogen atoms allows for a variety of chemical transformations, such as N-alkylation, N-oxidation, and metal-catalyzed cross-coupling reactions, to introduce further complexity. Functionalized pyridazines serve as key intermediates in the construction of polycyclic and heterocyclic systems. For example, pyridazine derivatives have been utilized in the synthesis of compounds with potential applications in treating human African trypanosomiasis. liberty.edu While the specific use of this compound as a synthetic building block is not documented, its structure allows for potential functionalization at the remaining carbon and nitrogen positions, making it a candidate for the synthesis of novel and complex organic molecules.

Pyridazine Scaffolds in Advanced Materials Science (e.g., Optical and Electronic Properties)

The inherent electronic properties of the pyridazine ring make its derivatives interesting candidates for applications in materials science. Pyridazine-based compounds have been explored for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. liberty.edu The nitrogen atoms in the pyridazine ring can influence the energy levels of the molecular orbitals, which in turn affects the optical and electronic properties of the material. For instance, pyridazine-based iridium (III) complexes have been synthesized and tested for their efficiency in OLEDs. liberty.edu The introduction of an ethyl group, as in this compound, would be expected to modify the electronic and photophysical properties of the parent pyridazine scaffold. These modifications could potentially be harnessed for the development of new materials with tailored optical and electronic characteristics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Ethylpyridazine derivatives, and how can purity be maximized?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., using 1-ethyl-3-dimethylaminopropyl carbodiimide hydrochloride) under controlled temperatures (e.g., 20°C for 16 hours). Solvent choice (e.g., dichloromethane) and purification via silica gel column chromatography are critical for purity. Yield optimization requires monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios . Post-synthesis, purity validation using HPLC (>95% purity threshold) and NMR (1H/13C) ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, C-O esters at 1250–1050 cm⁻¹) .

- NMR (1H/13C) : Resolves substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm for CH3 and δ 2.5–3.0 ppm for CH2). 13C NMR confirms pyridazine ring carbons (δ 150–160 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z = 123 for this compound) and fragmentation patterns .

Q. How can researchers assess the baseline bioactivity of this compound derivatives against microbial pathogens?

- Methodological Answer : Conduct disk diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones/minimum inhibitory concentrations (MICs) to standard antibiotics (e.g., streptomycin). Structure-activity relationship (SAR) analysis identifies critical substituents (e.g., ethyl groups enhance lipophilicity and membrane penetration) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonate or piperazine additions) influence the pharmacological properties of this compound derivatives?

- Methodological Answer : Introduce functional groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions). Assess pharmacokinetics using:

- LogP Measurements : Evaluate lipophilicity via shake-flask or HPLC-derived methods.

- CYP450 Inhibition Assays : Use human liver microsomes to predict metabolic stability .

- Target Binding Studies : Molecular docking (e.g., with serotonin receptors) identifies binding affinities (ΔG values) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogues?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) vs. cell viability assays). Control variables include:

- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) to avoid aggregation artifacts.

- Batch Consistency : Replicate syntheses with identical reagents/purification protocols.

- Statistical Analysis : Apply ANOVA or t-tests to confirm significance (p < 0.05) .

Q. How can computational modeling guide the design of this compound-based inhibitors for neurological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding stability (RMSD < 2 Å) to targets like dopamine receptors.

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC50 values.

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier (BBB) permeability and toxicity .

Q. What experimental approaches evaluate the hydrolytic stability of this compound esters under physiological conditions?

- Methodological Answer : Incubate derivatives in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via:

- HPLC-UV : Track parent compound depletion over 24–72 hours.

- LC-MS/MS : Identify hydrolysis products (e.g., carboxylic acids).

- Kinetic Analysis : Calculate half-life (t1/2) using first-order decay models .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) to ensure batch-to-batch consistency .

- Data Validation : Use triplicate measurements and internal standards (e.g., deuterated solvents for NMR) to minimize experimental error .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.